molecular formula C10H11NO3 B1601094 4-Oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid CAS No. 58781-08-1

4-Oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid

Cat. No.: B1601094
CAS No.: 58781-08-1
M. Wt: 193.2 g/mol
InChI Key: XXPUUIQPWKBEJW-UHFFFAOYSA-N
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Description

4-Oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid is a heterocyclic compound with the molecular formula C10H11NO3. This compound is part of the quinoline family, known for its diverse biological activities and applications in various fields such as medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Povarov reaction, which involves the condensation of an aniline derivative with an aldehyde and an alkene in the presence of an acid catalyst . The reaction conditions often include refluxing in a suitable solvent such as ethanol or acetonitrile.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates followed by cyclization and purification steps. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted quinolines, tetrahydroquinolines, and various functionalized derivatives .

Scientific Research Applications

4-Oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 4-Oxo-1,4,5,6,7,8-tetrahydroquinoline-3-carboxylic acid
  • 4-Oxo-1,4,5,6,7,8-octahydroquinoline-3-carboxylic acid
  • 4-Oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Comparison: Compared to its analogs, 4-Oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid exhibits unique properties due to the presence of the carboxylic acid group, which enhances its solubility and reactivity. This makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .

Properties

IUPAC Name

4-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c12-9-6-3-1-2-4-8(6)11-5-7(9)10(13)14/h5H,1-4H2,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXPUUIQPWKBEJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=O)C(=CN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10484973
Record name 4-Oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10484973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58781-08-1
Record name 4-Oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10484973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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